molecular formula C10H10OS B8806881 (2-Methylbenzo[b]thiophen-7-yl)methanol

(2-Methylbenzo[b]thiophen-7-yl)methanol

Cat. No.: B8806881
M. Wt: 178.25 g/mol
InChI Key: BYXQGOXXGLXLLT-UHFFFAOYSA-N
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Description

(2-Methylbenzo[b]thiophen-7-yl)methanol is a heterocyclic compound featuring a benzo[b]thiophene core with a methyl group at position 2 and a hydroxymethyl (-CH₂OH) group at position 7. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. Key spectral characteristics (e.g., IR peaks for O-H and C=S stretches, NMR signals for aromatic protons) can be inferred from related compounds .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(2-methyl-1-benzothiophen-7-yl)methanol

InChI

InChI=1S/C10H10OS/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3

InChI Key

BYXQGOXXGLXLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=CC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Isomers

  • (7-Methylbenzo[b]thiophen-3-yl)methanol (): This isomer has a methyl group at position 7 and a hydroxymethyl group at position 3. For example, the proximity of the methyl group to the thiophene sulfur in the target compound may enhance electron-donating effects compared to the isomer .

Heterocycle Variants

  • (2-Methylbenzo[d]thiazol-6-yl)methanol (): Replacing the thiophene sulfur with a nitrogen atom (forming a thiazole) increases polarity due to the electronegative nitrogen. This change improves hydrogen-bonding capacity, which could enhance solubility in polar solvents. The similarity score of 0.96 suggests structural overlap but distinct electronic profiles .
  • This may lower bioavailability in biological systems .

Functionalized Derivatives

  • 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) (): This derivative features a propanone chain and a nitro-substituted piperazine group. The nitro group is electron-withdrawing, which stabilizes the ketone moiety and reduces nucleophilicity compared to the hydroxymethyl group in the target compound. Its higher melting point (138–141°C) reflects increased molecular rigidity .
  • 2-(Trifluoromethyl)naphthalene-7-methanol (): The naphthalene core and trifluoromethyl group enhance hydrophobicity and metabolic stability.

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Features Similarity Score Reference
(2-Methylbenzo[b]thiophen-7-yl)methanol Benzo[b]thiophene -CH₃ (C2), -CH₂OH (C7) N/A* Expected O-H (IR ~3400 cm⁻¹) N/A N/A
(7-Methylbenzo[b]thiophen-3-yl)methanol Benzo[b]thiophene -CH₃ (C7), -CH₂OH (C3) N/A Likely C-S stretch (IR ~600 cm⁻¹) N/A
(2-Methylbenzo[d]thiazol-6-yl)methanol Benzo[d]thiazole -CH₃ (C2), -CH₂OH (C6) N/A Thiazole C=N (IR ~1650 cm⁻¹) 0.96
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone Benzo[b]thiophene -COCH₂CH₂-piperazine-NO₂ (C2) 138–141 C=O (IR ~1700 cm⁻¹), NO₂ (IR ~1520 cm⁻¹) N/A
2-(Trifluoromethyl)naphthalene-7-methanol Naphthalene -CF₃ (C2), -CH₂OH (C7) N/A -CF₃ (¹⁹F-NMR ~-60 ppm) N/A

Research Implications

  • Reactivity: Electron-donating groups (e.g., -CH₃) on benzo[b]thiophene enhance electrophilic substitution at adjacent positions, whereas electron-withdrawing groups (e.g., -NO₂ in 7f) deactivate the ring .
  • Solubility : Hydroxymethyl groups improve aqueous solubility compared to methoxymethyl or trifluoromethyl substituents .
  • Synthetic Strategies : NaBH₄ reduction (used in 8a synthesis) is likely applicable to the target compound for converting ketones to alcohols .

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